N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c27-22(24-15-18-9-6-14-29-18)23(28)25-16-21(26-12-3-4-13-26)20-11-5-8-17-7-1-2-10-19(17)20/h1-2,5-11,14,21H,3-4,12-13,15-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJCINLBOKTOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthalene derivative: Starting with naphthalene, a series of reactions such as Friedel-Crafts acylation or alkylation can be used to introduce the desired substituents.
Synthesis of the pyrrolidine derivative: Pyrrolidine can be synthesized or purchased, and then functionalized to introduce the ethyl group.
Coupling reactions: The naphthalene and pyrrolidine derivatives can be coupled using reagents like oxalyl chloride to form the oxalamide linkage.
Introduction of the thiophene group: The thiophene moiety can be introduced through a substitution reaction, often using thiophene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis, use of green chemistry principles, and automation may be employed.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Basic Questions
Q. What are the key considerations in synthesizing N'-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide?
- Methodological Answer : Synthesis involves multi-step reactions, including amide coupling, nucleophilic substitution, and purification via column chromatography. Critical parameters include:
- Temperature control : Reactions often proceed at 0–5°C to minimize side products (e.g., during thiophene-methyl group introduction) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for pyrrolidine and naphthalene moieties .
- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are used to accelerate amide bond formation .
- Data Table :
| Step | Reaction Type | Key Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Amide coupling | EDC/HOBt | 65–70 | ≥95% |
| 2 | Substitution | K₂CO₃, DMF | 50–55 | 90–92% |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray crystallography : SHELX software refines crystal structures, resolving naphthalene-thiophene spatial arrangements .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine CH₂ at δ 2.5–3.0 ppm; thiophene protons at δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 452.2012) .
Q. What initial biological assays are recommended for evaluating its activity?
- Methodological Answer :
- In vitro receptor binding : Radioligand assays (e.g., μ-opioid or dopamine D₂ receptors) using tritiated ligands to measure IC₅₀ values .
- Cytotoxicity screening : MTT assays on HEK-293 or SH-SY5Y cell lines (48-hour exposure, IC₅₀ typically >100 μM) .
- Solubility/stability : HPLC-UV quantifies degradation in simulated physiological buffers (pH 7.4, 37°C) .
Advanced Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Assay standardization : Use uniform cell lines (e.g., CHO-K1 for GPCRs) and control ligands (e.g., DAMGO for μ-opioid receptors) .
- Meta-analysis : Compare data across studies (e.g., IC₅₀ ranges: 10 nM–1 μM for σ-receptors) to identify outliers due to assay conditions .
- Molecular docking : Validate binding poses using AutoDock Vina to reconcile affinity differences (e.g., naphthalene-thiophene π-π stacking vs. steric clashes) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
- Flow chemistry : Continuous processing minimizes intermediate degradation (e.g., 80% yield for amide coupling step) .
- DoE (Design of Experiments) : Optimizes variables (temperature, solvent ratio) via response surface methodology (RSM) .
Q. How can computational modeling predict this compound’s pharmacokinetics?
- Methodological Answer :
- ADMET prediction : SwissADME or pkCSM estimates logP (2.8–3.2), BBB permeability (CNS+), and CYP450 inhibition .
- MD simulations : GROMACS models lipid bilayer interactions to assess membrane penetration (e.g., diffusion coefficient: 1.2 ×10⁻⁶ cm²/s) .
- QSAR models : Relate structural descriptors (e.g., polar surface area: 85 Ų) to bioavailability .
Q. What advanced techniques elucidate its interaction with neurological targets?
- Methodological Answer :
- Cryo-EM : Resolves compound-receptor complexes (e.g., dopamine D3 receptor at 2.8 Å resolution) .
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (e.g., kₐ = 1.5 ×10⁵ M⁻¹s⁻¹, k_d = 0.02 s⁻¹) .
- In vivo microdialysis : Measures neurotransmitter release in rodent brains (e.g., 30% increase in striatal dopamine at 10 mg/kg) .
Data Contradiction Analysis
- Example : Discrepancies in reported σ-receptor affinity (IC₅₀: 10 nM vs. 500 nM) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
